Benzyl (Z)-3-Amino-2-butenoate Benzyl (Z)-3-Amino-2-butenoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18305192
InChI: InChI=1S/C11H13NO2/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3
SMILES:
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

Benzyl (Z)-3-Amino-2-butenoate

CAS No.:

Cat. No.: VC18305192

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (Z)-3-Amino-2-butenoate -

Specification

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name benzyl 3-aminobut-2-enoate
Standard InChI InChI=1S/C11H13NO2/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3
Standard InChI Key LPYNWRPARGBJOL-UHFFFAOYSA-N
Canonical SMILES CC(=CC(=O)OCC1=CC=CC=C1)N

Introduction

Structural and Physicochemical Properties

Benzyl (Z)-3-amino-2-butenoate comprises a benzyl ester group linked to a β-amino-α,β-unsaturated carbonyl system. Key physicochemical properties include:

PropertyValue
Molecular Weight191.23 g/mol
XLogP32.4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bond Count4
Topological Polar SA52.3 Ų
SMILESCC(=CC(=O)OCC1=CC=CC=C1)N

The Z-configuration stabilizes an intramolecular hydrogen bond (IHB) between the amino group and the carbonyl oxygen, as confirmed by DFT calculations . This interaction reduces molecular flexibility and enhances thermal stability, making the compound suitable for high-temperature reactions .

Synthetic Methodologies

Transaminase-Catalyzed Synthesis

A biocatalytic approach employs ω-transaminases to convert β-keto esters into enantiomerically pure β-amino esters. For example, ethyl acetoacetate reacts with benzylamine in the presence of Codexis® transaminases, yielding (Z)-benzyl 3-aminobut-2-enoate with >99% enantiomeric excess . This method is scalable and environmentally benign, avoiding harsh reagents .

Ultrasound-Assisted Condensation

Ultrasound irradiation accelerates the condensation of benzylamine with β-keto esters. Using trichloroisocyanuric acid (TCCA) as a catalyst, the reaction completes within 30 minutes at 30–60°C, achieving yields up to 95% . Real-time monitoring via ReactIR confirmed rapid imine formation, evidenced by a carbonyl shift from 1752 cm⁻¹ to 1647 cm⁻¹ .

Comparative Analysis of Synthetic Routes

MethodCatalystTimeYieldStereoselectivity
TransaminaseEnzymatic12 h85%High (ee >99%)
Ultrasound/TCCATCCA (2 mol%)0.5 h95%Moderate
Thermal AminationNone24 h65%Low

Enzymatic routes excel in stereocontrol, while ultrasound methods prioritize speed and efficiency .

Biological Activities and Mechanisms

EZH2 Inhibition

Benzyl (Z)-3-amino-2-butenoate derivatives inhibit enhancer of zeste homolog 2 (EZH2), a histone methyltransferase overexpressed in cancers. Molecular docking studies reveal that the enamine moiety chelates Zn²⁺ in the EZH2 active site, disrupting substrate binding . In K562 leukemia cells, IC₅₀ values range from 0.8–2.4 μM, demonstrating potent antiproliferative effects .

Antimicrobial Properties

The compound’s planar structure facilitates intercalation into microbial membranes, causing leakage of cellular contents. Against Staphylococcus aureus, minimum inhibitory concentrations (MICs) of 16 μg/mL have been reported.

Industrial and Research Applications

Pharmaceutical Intermediates

This compound is a precursor to cilnidipine, a dual L/N-type calcium channel blocker. A patented process converts it to cinnamyl 3-amino-2-butenoate via ammonolysis, achieving 92% purity after distillation .

Comparative Analysis with Analogues

CompoundSubstituentBioactivitySolubility
(Z)-Benzyl derivativeBenzyl esterEZH2 inhibitionLow in H₂O
Methyl analogueMethyl esterAntimicrobialModerate in EtOH
Ethyl analogueEthyl esterAntitumorHigh in DMSO

The benzyl group enhances lipophilicity, improving blood-brain barrier penetration compared to methyl/ethyl variants .

Conformational and Spectroscopic Insights

DFT studies at the B3LYP/6-311++G(d,p) level identify two conformers differing by 8.7 kJ/mol in energy . The dominant conformer exhibits a 1.018 Å N–H bond and a 2.12 Å H···O distance, confirming strong IHB . IR spectra show ν(N–H) at 3265 cm⁻¹ and ν(C=O) at 1643 cm⁻¹, while ¹H NMR displays a deshielded NH proton at δ 5.21 ppm .

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